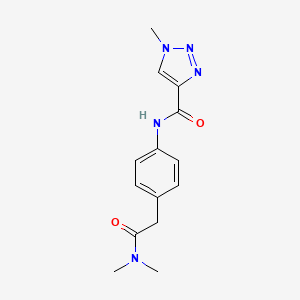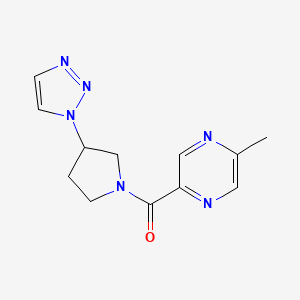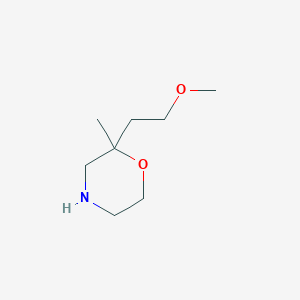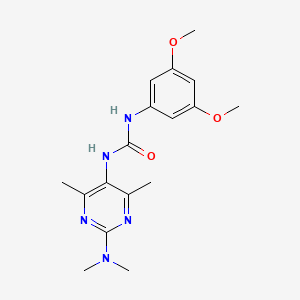
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a triazole ring, a carboxamide group, and a dimethylamino group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions such as reductive amination, N-alkylation, N-Boc (tert-butyloxycarbonyl) deprotection, and Suzuki coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction and density functional theory (DFT) . These methods can provide detailed information about the compound’s geometry, electron distribution, and other physical properties.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transformations like condensation, fusion, and Heck reaction . These reactions can significantly alter the compound’s structure and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various spectroscopic techniques and computational methods . These studies can provide insights into the compound’s absorption, emission, reactivity, and photovoltaic properties.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- The compound has been utilized in the synthesis of various functional group transformations, demonstrating moderate to good yields while retaining efficacy. This includes the preparation of derivatives like enamines, enols, enol (thio)ethers, oximes, and hydrazones, with particular success in broad-spectrum insecticidal activities (J. Samaritoni et al., 1999).
Antitumor Applications
- The compound's derivatives have shown promise in antitumor applications. Phenyl-substituted derivatives of the compound have been synthesized and evaluated for in vivo antitumor activity, with some compounds showing solid tumor activity and potential as DNA-intercalating agents (G. Atwell et al., 1989).
- Another study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines using the compound. These derivatives exhibited potent cytotoxicity against various cancer cell lines, with some showing exceptional efficacy in vivo against tumors in mice (L. Deady et al., 2003).
Anti-Inflammatory and Antifungal Activities
- Amidines obtained from benzamides and dimethylformamide dimethylacetal, related to the compound, were found to have significant anti-inflammatory activity in a rat model. This suggests potential applications in addressing inflammatory conditions (L. Czollner et al., 1990).
- In antifungal research, newly synthesized compounds related to the compound have demonstrated good antifungal activity, suggesting their potential in treating fungal infections (A. Khodairy et al., 2016).
Applications in Molecular Probes and Fluorescent Dyes
- Derivatives of the compound have been used in the synthesis of fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, making them suitable for use as sensitive fluorescent molecular probes in various biological studies (Z. Diwu et al., 1997).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such asN,N-Dimethylamino derivatives, are known to interact with various receptors
Mode of Action
It’s known that tertiary aliphatic amines, like theN,N-dimethylamino group in this compound, can be biotransformed into tertiary amine oxides, which could potentially influence its interaction with its targets .
Biochemical Pathways
It’s known that the metabolism of similar compounds generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, including glucuronide or sulfate conjugate formation, can also be expected .
Pharmacokinetics
The pharmacokinetics of similar compounds often involve metabolic reactions such as n-dealkylation and n-oxidation . These reactions can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been associated with various pharmacological activities, depending on their structure and the specific receptors they interact with .
Propiedades
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18(2)13(20)8-10-4-6-11(7-5-10)15-14(21)12-9-19(3)17-16-12/h4-7,9H,8H2,1-3H3,(H,15,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKXASITAWOAPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)
![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)
![N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2368607.png)